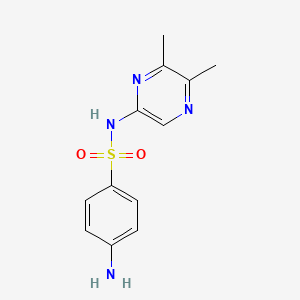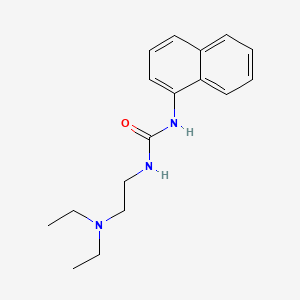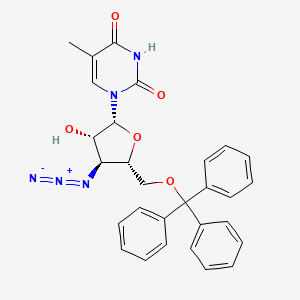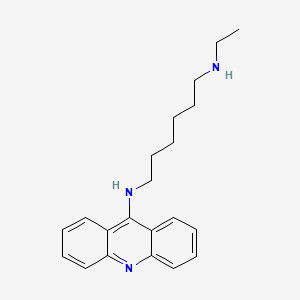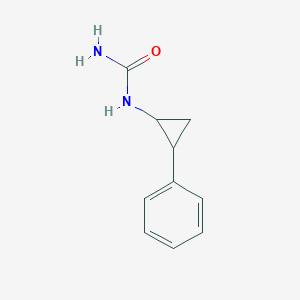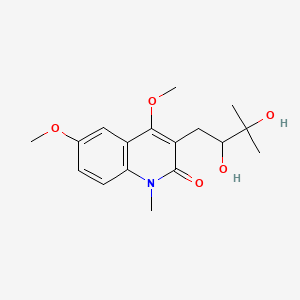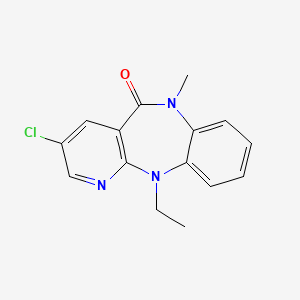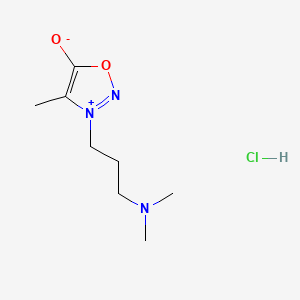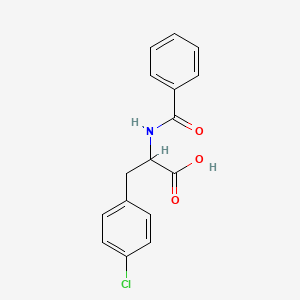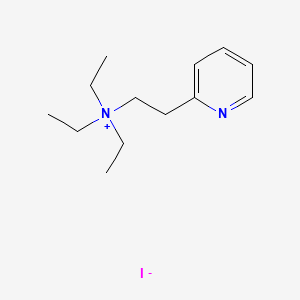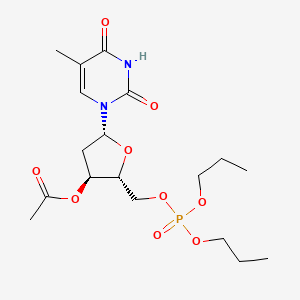
5'-Thymidylic acid, dipropyl ester, 3'-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic acid, dipropyl ester, 3’-acetate is a chemical compound with the molecular formula C18H29N2O9P It is a derivative of thymidylic acid, which is a nucleotide involved in the synthesis of DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dipropyl ester, 3’-acetate typically involves the esterification of thymidylic acid with propyl alcohol and acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
Esterification: Thymidylic acid reacts with propyl alcohol in the presence of an acid catalyst to form the dipropyl ester.
Acetylation: The dipropyl ester is then treated with acetic anhydride to introduce the acetate group at the 3’ position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Thymidylic acid, dipropyl ester, 3’-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidylic acid and propyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Thymidylic acid and propyl alcohol.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5’-Thymidylic acid, dipropyl ester, 3’-acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Used in the production of nucleotides and nucleotide analogs for various industrial applications.
Mécanisme D'action
The mechanism of action of 5’-Thymidylic acid, dipropyl ester, 3’-acetate involves its interaction with enzymes involved in DNA synthesis. The compound can be incorporated into DNA strands, where it may affect the replication and repair processes. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Thymidylic acid: The parent compound, involved in DNA synthesis.
Thymidine: A nucleoside that is a precursor to thymidylic acid.
Deoxythymidine monophosphate (dTMP): Another nucleotide involved in DNA synthesis.
Uniqueness
5’-Thymidylic acid, dipropyl ester, 3’-acetate is unique due to the presence of the dipropyl ester and acetate groups, which confer different chemical properties compared to its parent compound. These modifications can affect its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
130753-01-4 |
|---|---|
Formule moléculaire |
C18H29N2O9P |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(dipropoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H29N2O9P/c1-5-7-25-30(24,26-8-6-2)27-11-15-14(28-13(4)21)9-16(29-15)20-10-12(3)17(22)19-18(20)23/h10,14-16H,5-9,11H2,1-4H3,(H,19,22,23)/t14-,15+,16+/m0/s1 |
Clé InChI |
DFSHWFQUDZZFDL-ARFHVFGLSA-N |
SMILES isomérique |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
SMILES canonique |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



